molecular formula C18H16N4O2S3 B11677080 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide CAS No. 315201-10-6

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide

Cat. No.: B11677080
CAS No.: 315201-10-6
M. Wt: 416.5 g/mol
InChI Key: QOSOIJHXYSYELX-VXLYETTFSA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole core, which is then functionalized with benzylsulfanyl groups. The final step involves the condensation of the thiadiazole derivative with 4-hydroxybenzaldehyde and acetohydrazide under reflux conditions in ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow synthesis techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzylsulfanyl groups can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl groups would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways.

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets. The compound is believed to exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both sulfanyl and hydrazide groups allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.

Properties

CAS No.

315201-10-6

Molecular Formula

C18H16N4O2S3

Molecular Weight

416.5 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-hydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C18H16N4O2S3/c23-15-8-6-13(7-9-15)10-19-20-16(24)12-26-18-22-21-17(27-18)25-11-14-4-2-1-3-5-14/h1-10,23H,11-12H2,(H,20,24)/b19-10+

InChI Key

QOSOIJHXYSYELX-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)O

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)O

Origin of Product

United States

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